3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL
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Overview
Description
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorinated propanol backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in pyridine.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL is utilized in various scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
3-((Tert-butyldimethylsilyl)oxy)-propanol: Similar structure but lacks the fluorine atom.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Contains an aldehyde group instead of a hydroxyl group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of a fluorine atom .
Uniqueness
The presence of the fluorine atom in 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL imparts unique reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H21FO2Si |
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Molecular Weight |
208.35 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7H2,1-5H3 |
InChI Key |
SGVLKJGGRRBQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)F |
Origin of Product |
United States |
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